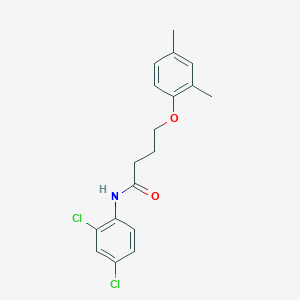
2-chloro-6-fluorobenzyl (5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Descripción general
Descripción
The compound under discussion is characterized by the presence of multiple halogen atoms and a complex structure that includes a benzyl group, a dioxo-dihydro-isoindol group, and an acetate group. These features suggest that it could be of interest in fields such as organic synthesis, material science, and possibly pharmacology, given the presence of halogens and a potentially bioactive isoindol skeleton.
Synthesis Analysis
The synthesis of complex halogenated compounds typically involves multi-step reactions, including halogenation, carbonylation, and cyclization steps. Studies on similar compounds have demonstrated the use of halogen dance reactions to synthesize polyhalogenated pyridines, which could be relevant to the synthesis of the target compound by providing insights into managing multiple halogen substituents during synthesis (Wu et al., 2022).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and computational modeling to determine the conformation and configuration of complex molecules. The structural determination of similar halogenated compounds has been achieved through these methods, offering a glimpse into the potential approaches for analyzing the structure of the compound (Huang Ming-zhi et al., 2005).
Chemical Reactions and Properties
The chemical reactivity of halogenated compounds includes substitution reactions, where halogen atoms can be replaced by other groups, and addition reactions, especially in compounds with multiple reactive sites. The reactivity can be significantly influenced by the halogen's nature and position, as well as the surrounding functional groups (Hajduch et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting and boiling points, solubility, and stability, can be predicted based on their molecular structure and the presence of specific functional groups. Studies on similar molecules provide insights into how these properties can be tailored through structural modifications (Deal & Horton, 1999).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photostability, are critical for understanding a compound's behavior in various environments or reactions. The presence of halogens, in particular, can significantly affect these properties by altering electron density and molecular geometry (Yasmin et al., 2009).
Propiedades
IUPAC Name |
(2-chloro-6-fluorophenyl)methyl 2-(5-bromo-1,3-dioxoisoindol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO4/c18-9-4-5-10-11(6-9)17(24)21(16(10)23)7-15(22)25-8-12-13(19)2-1-3-14(12)20/h1-6H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYOMUYOLVMXEIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CN2C(=O)C3=C(C2=O)C=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluorobenzyl 2-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{5-[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B4535701.png)

![N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4535717.png)
![1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4535719.png)
![3-(3-chlorobenzyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4535727.png)

![N-{2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethyl}methanesulfonamide](/img/structure/B4535743.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4535749.png)

![N-{1-{[(4-bromophenyl)amino]carbonyl}-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4535758.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodo-2-isopropylphenyl)acetamide](/img/structure/B4535766.png)
![1-(3,4-dichlorobenzyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B4535776.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclopropylurea](/img/structure/B4535784.png)
![1-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-2-methylindoline](/img/structure/B4535789.png)